5-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
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Overview
Description
5-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is a synthetic organic compound with the molecular formula C9H17IN2OSi This compound is characterized by the presence of an indazole ring substituted with an iodine atom at the 5-position and a (2-(trimethylsilyl)ethoxy)methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indazole core, which can be achieved through cyclization reactions involving appropriate precursors.
Substitution with (2-(trimethylsilyl)ethoxy)methyl Group: The final step involves the substitution of the hydrogen atom at the 1-position of the indazole ring with the (2-(trimethylsilyl)ethoxy)methyl group. This can be achieved using reagents like trimethylsilyl chloride (TMSCl) and appropriate bases to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
5-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl or other complex structures.
Scientific Research Applications
5-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The (2-(trimethylsilyl)ethoxy)methyl group can enhance the compound’s stability and bioavailability, while the iodine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
- 5-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
- 5-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
Uniqueness
5-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity, binding affinity, and selectivity compared to its bromo, chloro, and fluoro analogs. Additionally, the (2-(trimethylsilyl)ethoxy)methyl group provides steric protection and enhances the compound’s stability.
Properties
IUPAC Name |
2-[(5-iodoindazol-1-yl)methoxy]ethyl-trimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19IN2OSi/c1-18(2,3)7-6-17-10-16-13-5-4-12(14)8-11(13)9-15-16/h4-5,8-9H,6-7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPDJDIMPYSCHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=C(C=C(C=C2)I)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19IN2OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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